Cas no 439107-91-2 (4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate)

4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate 化学的及び物理的性質
名前と識別子
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- [4,5-DICHLORO-6-OXO-1(6H)-PYRIDAZINYL]METHYL 4-(TRIFLUOROMETHYL)BENZENECARBOXYLATE
- Benzoic acid, 4-(trifluoromethyl)-, (4,5-dichloro-6-oxo-1(6H)-pyridazinyl)methyl ester
- 4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate
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4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D152770-50mg |
[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate |
439107-91-2 | 50mg |
$ 380.00 | 2022-06-05 | ||
A2B Chem LLC | AI72961-500mg |
(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-(trifluoromethyl)benzoate |
439107-91-2 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897234-1g |
(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-(trifluoromethyl)benzoate |
439107-91-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI72961-5mg |
(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-(trifluoromethyl)benzoate |
439107-91-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
TRC | D152770-25mg |
[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate |
439107-91-2 | 25mg |
$ 230.00 | 2022-06-05 | ||
A2B Chem LLC | AI72961-10mg |
(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-(trifluoromethyl)benzoate |
439107-91-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI72961-1mg |
(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-(trifluoromethyl)benzoate |
439107-91-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI72961-1g |
(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-(trifluoromethyl)benzoate |
439107-91-2 | >90% | 1g |
$1295.00 | 2024-04-20 |
4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylateに関する追加情報
4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate (CAS No. 439107-91-2)
The compound 4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate (CAS No. 439107-91-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridazine ring system with a trifluoromethyl-substituted benzoic acid moiety. The presence of the dichloro substitution on the pyridazine ring and the trifluoromethyl group on the benzene ring imparts distinct electronic and steric properties to the molecule, making it a valuable compound for research and development purposes.
Recent studies have highlighted the potential of 4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate in the field of medicinal chemistry. Researchers have explored its role as a potential lead compound for drug discovery, particularly in the development of new antibiotics and antiviral agents. The compound's ability to interact with specific biological targets has been investigated through computational modeling and in vitro assays, revealing promising results that warrant further exploration.
In addition to its medicinal applications, CAS No. 439107-91-2 has also been studied for its electronic properties in organic electronics. The compound's conjugated system and electron-withdrawing groups make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its integration into next-generation electronic materials.
The synthesis of 4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridazine ring through cyclization reactions and the subsequent functionalization with the trifluoromethyl benzoic acid group. The use of environmentally friendly reagents and conditions has been emphasized in recent studies to align with sustainable chemistry practices.
From a structural perspective, the compound's pyridazine ring contributes to its aromaticity and rigidity, while the trifluoromethyl group enhances its lipophilicity and stability. These properties make it an attractive candidate for use in various chemical transformations and catalytic processes. Recent research has also explored its potential as a building block for more complex molecular architectures, such as supramolecular assemblies and polymer frameworks.
In conclusion, CAS No. 439107-91-2, or 4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate, is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for researchers in academia and industry alike.
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